N-(oxan-4-yl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide
Description
N-(oxan-4-yl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a carboxamide group linked to an oxan-4-yl (tetrahydropyran-4-yl) moiety and a methyl ether bridge connected to a 6-(trifluoromethyl)pyridin-2-yl group.
Properties
IUPAC Name |
N-(oxan-4-yl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O3/c19-18(20,21)15-2-1-3-16(23-15)27-12-13-4-8-24(9-5-13)17(25)22-14-6-10-26-11-7-14/h1-3,13-14H,4-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTOBXIXKATVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)NC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs often share the piperidine-carboxamide backbone but differ in substituents, which significantly influence physicochemical and pharmacological properties. Below is a comparison with two key analogs:
N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide
- Core Structure : Piperidine-4-carboxamide.
- Substituents :
- A biphenyl group at the carboxamide nitrogen.
- A 3-hydroxypyridin-2-ylmethyl group at the piperidine nitrogen.
- The 3-hydroxypyridin-2-yl group may participate in hydrogen bonding, improving target interaction but increasing metabolic susceptibility compared to the trifluoromethyl group in the target compound.
- Source : This analog is documented in supplementary materials from MedChemComm .
Hypothetical Analog: Piperidine-1-carboxamide with Cyclohexyl and Nitropyridyl Groups
- Core Structure : Piperidine-1-carboxamide.
- Substituents :
- Cyclohexyl group at the carboxamide nitrogen.
- 5-Nitropyridin-2-yloxy methyl group.
- Cyclohexyl substituents may improve metabolic stability but reduce solubility compared to the oxan-4-yl group.
Physicochemical and Pharmacokinetic Properties
The table below summarizes hypothesized or reported properties of the target compound and its analogs:
Pharmacological Implications
- Target Compound : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, favoring interactions with hydrophobic pockets in targets like kinases or GPCRs. The oxan-4-yl group balances lipophilicity and solubility.
- Biphenyl-Hydroxypyridinyl Analog : The biphenyl group may improve blood-brain barrier penetration but limits solubility. The hydroxypyridinyl group’s hydrogen-bonding capacity could enhance target affinity but increase clearance rates .
- Cyclohexyl-Nitropyridyl Analog : Nitro groups may confer reactivity but reduce in vivo stability, limiting therapeutic utility despite strong in vitro activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
